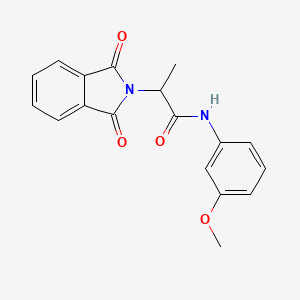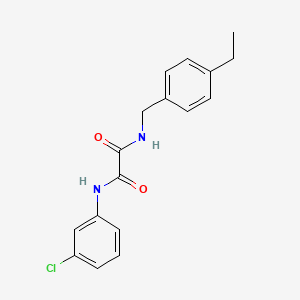![molecular formula C22H27FN2O B5147701 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5147701.png)
1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide, also known as compound 1, is a synthetic compound that has been of great interest in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Compound 1 has been found to exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects. It has also been studied for its potential use as a treatment for various neurological disorders, including Parkinson's disease and schizophrenia. In addition, 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 has been found to have potential as a therapeutic agent for cancer treatment.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic effects. It has also been found to bind to the sigma-1 receptor, which may be responsible for its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Compound 1 has been found to affect various biochemical and physiological processes in the body. It has been found to decrease dopamine release in the brain, which may be responsible for its antipsychotic effects. It has also been found to decrease the release of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects. In addition, 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 has been found to inhibit the growth of cancer cells, which may be responsible for its potential use as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 in lab experiments is that it has been extensively studied and its biological activities are well understood. This makes it a useful tool for studying various biological processes. However, one limitation of using 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1. One direction is to further investigate its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. Another direction is to investigate its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1 and to identify any potential off-target effects.
Métodos De Síntesis
Compound 1 can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-fluorobenzyl chloride with 3-(4-fluorophenyl)propylamine to form the intermediate product. The intermediate product is then reacted with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form 1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide 1. The final product is then purified using column chromatography.
Propiedades
IUPAC Name |
1-benzyl-N-[3-(4-fluorophenyl)propyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O/c23-21-10-8-18(9-11-21)7-4-14-24-22(26)20-12-15-25(16-13-20)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20H,4,7,12-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWHNLVOHDJCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCCC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B5147619.png)

![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5147655.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5147669.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5147675.png)
![4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5147689.png)



![(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5147714.png)
![{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]propyl}dimethylamine trifluoroacetate](/img/structure/B5147717.png)